Regioselective 6-O-Sulfation: 5,6DHI Is Sulfated Almost Exclusively at the 6-Hydroxyl Position in Melanoma Patients
When 5,6-dihydroxyindole (5,6DHI) undergoes phase II conjugation in melanoma patients, sulfation occurs with striking regioselectivity. Pavel et al. (1984) synthesized 5,6DHI-sulfate and demonstrated by GC-MS that the synthetic product comprised a mixture of 5-hydroxy-6-indolyl-O-sulfate and 6-hydroxy-5-indolyl-O-sulfate. However, when the native conjugate was purified from melanotic urine via DEAE-cellulose chromatography, methylated with deuterated dimethylsulfate, hydrolyzed, and analyzed by GC-MS, the results showed that urinary 5,6DHI was sulfated almost exclusively at position 6 [1]. This means the target compound (6-Methoxy-1H-indol-5-yl hydrogen sulfate, the O-methylated analog of 5-hydroxy-6-indolyl-O-sulfate) reflects the biologically dominant sulfation regioisomer, whereas the 5-O-sulfate positional isomer is a minor or artifactual species under physiological conditions.
| Evidence Dimension | Regioselectivity of sulfation at indole hydroxyl positions (6-OH vs. 5-OH) |
|---|---|
| Target Compound Data | 5-hydroxy-6-indolyl-O-sulfate (6-O-sulfate): the almost exclusive sulfation product in native melanoma urine |
| Comparator Or Baseline | 6-hydroxy-5-indolyl-O-sulfate (5-O-sulfate): minor or undetectable in native urine; present only in synthetic mixture |
| Quantified Difference | Near-total regioselectivity: sulfation occurs almost exclusively at the 6-OH position in vivo |
| Conditions | DEAE-cellulose purification from melanotic urine; deuterated dimethylsulfate methylation; GC-MS analysis after hydrolysis (Pavel et al., J Invest Dermatol 1984) |
Why This Matters
For analytical method development and biomarker quantification, the 6-O-sulfate regioisomer represents the physiologically relevant conjugate; use of the 5-O-sulfate isomer would yield an incorrect target analyte that does not reflect endogenous sulfotransferase activity.
- [1] Pavel S, Boverhof R, Wolthers BG. Identification of 5-hydroxy-6-indolyl-O-sulfate in urine of patients with malignant melanoma. J Invest Dermatol. 1984 Jun;82(6):577-9. doi:10.1111/1523-1747.ep12261318. PMID: 6547157. View Source
